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molecular formula C10H9BO2 B048362 1-Naphthaleneboronic acid CAS No. 13922-41-3

1-Naphthaleneboronic acid

Cat. No. B048362
M. Wt: 171.99 g/mol
InChI Key: HUMMCEUVDBVXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087690B2

Procedure details

Naphthylboronic acid (2.06 g, 12 mmol) and Na2CO3 (2.65 g, 25 mmol) were dissolved in 60 mL of degassed 4:1 H2O/MeOH. This solution was added via cannula to a solution of 1.86 g (10 mmol) of 2-bromo-6-formylpyridine and I 16 mg (0.10 mmol) of Pd(PPh3)4 in 50 mL of degassed toluene. The biphasic solution was vigorously stirred and heated to 70° C. under N2 for 4 h. On cooling to RT, the organic phase was separated and washed with 3×25 mL of Et2O. The combined organic extracts were washed with 3×25 mL of H2O and 1×20 mL of brine and dried over Na2SO4. After removing the volatiles in vacuo, the resultant brown oil was chromatographed on silica with 0–50% hexanes/CH2Cl2. The early fractions contained naphthalene and binaphthyl and were discarded. The remaining fractions were combined and the volatiles were removed to provide 2-formyl-6-naphthlypyridine as a white solid.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[Na+].[Na+].Br[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH:27]=[O:28])[N:22]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:27]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[N:22]=1)=[O:28] |f:1.2.3,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)B(O)O
Name
Quantity
2.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
16 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The biphasic solution was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of degassed 4:1 H2O/MeOH
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to RT
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with 3×25 mL of Et2O
WASH
Type
WASH
Details
The combined organic extracts were washed with 3×25 mL of H2O and 1×20 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant brown oil was chromatographed on silica with 0–50% hexanes/CH2Cl2
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
to provide 2-formyl-6-naphthlypyridine as a white solid

Outcomes

Product
Name
Type
Smiles
C(=O)C1=NC(=CC=C1)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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